Lamotrigine impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamotrigine impurity H, also known as LTG-H, is an impurity of the anti-epileptic drug lamotrigine. Lamotrigine is an anticonvulsant drug used to treat epilepsy and other seizure disorders. This compound is a by-product of the synthesis of lamotrigine and is present in the drug at levels of 0.2–0.4%. The presence of impurity H in the drug can lead to potential side effects, including skin rashes and other adverse reactions.
Applications De Recherche Scientifique
Drug Delivery Systems
Lamotrigine impurity H has been used in the development of molecularly imprinted polymers (MIPs) {svg_1}. These MIPs are designed specifically for lamotrigine and function as drug carriers {svg_2}. The magnetic MIP synthesized from itaconic acid and ethylene glycol dimethacrylate exhibited a drug loading capacity of 3.4 ± 0.9 μg g −1 {svg_3}. This study holds promise for the potential nasal administration of lamotrigine in future applications {svg_4}.
Chromatography Assays
This compound is also used in chaotropic chromatography assays {svg_5}. These assays are used for the development of a reliable analytical method for lamotrigine and its impurities in tablets {svg_6}. The method was validated and its reliability for routine pharmaceutical analysis confirmed {svg_7}.
Antiepileptic Drug
This compound is a gamma-aminobutyric acid (GABA) enhancer {svg_8}. It is used as an anticonvulsant and anti-epileptic drug {svg_9}. It is effective against stiffening and rhythmical convulsions, as well as in the treatment of psychiatric disorders and mood stabilization {svg_10}.
Mood Stabilizer
Apart from being an antiepileptic drug, this compound also acts as a mood stabilizer {svg_11}. It is approved for maintenance treatment of bipolar type I {svg_12}.
Treatment of Seizures
This compound is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome {svg_13}.
Pharmaceutical Analysis
This compound is used in pharmaceutical analysis {svg_14}. It is used in the testing of organic impurities in tablets {svg_15}.
Mécanisme D'action
Target of Action
Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .
Mode of Action
Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate
Biochemical Pathways
The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .
Pharmacokinetics
Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration
Result of Action
The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAPUQPXJNKBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl6N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.